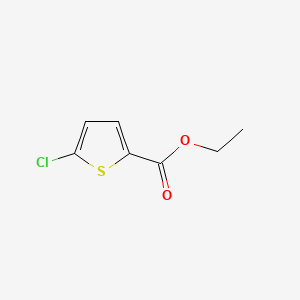

Ethyl 5-chlorothiophene-2-carboxylate

説明

Contextualization within Thiophene (B33073) Ester Chemistry

Thiophene esters belong to a class of compounds that hold a privileged position in medicinal chemistry. nih.govrsc.org The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common scaffold in numerous pharmaceuticals. nih.govwikipedia.org It is often considered a bioisosteric replacement for a phenyl ring, meaning it can substitute a benzene (B151609) ring in a biologically active molecule without losing the desired activity. nih.govwikipedia.org This substitution can favorably alter the molecule's physicochemical properties, such as solubility and metabolic stability, due to the presence of the sulfur heteroatom which can participate in hydrogen bonding. nih.gov

The ester group, in conjunction with the thiophene core, provides a site for synthetic modification. In drug development, ester functionalities are frequently employed in prodrug strategies to enhance properties like bioavailability. nih.gov The synthesis of thiophene esters can be achieved through various methods, a common one being the Fischer esterification of the corresponding thiophenecarboxylic acid. For instance, ethyl 5-chlorothiophene-2-carboxylate is synthesized by reacting its precursor, 5-chlorothiophene-2-carboxylic acid, with ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid. chemicalbook.com

Academic Significance and Emerging Research Trajectories

The primary academic and industrial significance of this compound stems from its role as a key intermediate in the synthesis of complex pharmaceutical compounds. Its direct precursor, 5-chlorothiophene-2-carboxylic acid, is a crucial component in the manufacture of Rivaroxaban (B1684504), a widely used anticoagulant medication that functions as a direct Factor Xa inhibitor. google.comchemicalbook.com

The synthesis of Rivaroxaban involves coupling 5-chlorothiophene-2-carboxylic acid with other complex organic fragments. googleapis.com Consequently, research has been directed at optimizing the synthesis of this vital precursor. Various synthetic routes have been explored starting from different materials, including 2-chlorothiophene (B1346680) and 5-chloro-2-acetylthiophene. chemicalbook.comgoogle.com One patented "one-pot" method starts with 2-thiophenecarboxaldehyde, which undergoes chlorination and subsequent oxidation to yield 5-chlorothiophene-2-carboxylic acid, highlighting the industrial drive for efficient and scalable production methods. google.com

Emerging research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic pathways to 5-chlorothiophene-2-carboxylic acid and its subsequent ester, this compound. googleapis.com These efforts are critical for ensuring a stable supply chain for essential medicines like Rivaroxaban. The reactivity of the thiophene ring and the ester group in this compound also presents opportunities for its use as a versatile building block in the discovery of new chemical entities with potential therapeutic applications beyond anticoagulation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOKMXXTOZFEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334738 | |

| Record name | Ethyl 5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-82-6 | |

| Record name | Ethyl 5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 5 Chlorothiophene 2 Carboxylate and Its Precursors

Direct Esterification Routes of 5-Chlorothiophene-2-carboxylic Acid

The conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding ethyl ester is most commonly achieved through direct esterification, a fundamental reaction in organic chemistry. This process involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and strategies are often employed to drive it toward the formation of the desired ester product. masterorganicchemistry.com

Catalytic Esterification Reactions

The direct esterification of 5-chlorothiophene-2-carboxylic acid with ethanol is typically catalyzed by strong mineral acids, a method known as Fischer esterification. masterorganicchemistry.com Common catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. masterorganicchemistry.com

In an analogous synthesis, methyl 5-chlorothiophene-2-carboxylate was formed by reacting thiophenes with a CCl₄–CH₃OH–catalyst system, where the final step is the esterification of the formed carboxylic acid in the presence of excess methanol (B129727). semanticscholar.org This highlights the feasibility of in-situ esterification following the acid's synthesis. The mechanism involves six reversible steps: protonation of the carbonyl, nucleophilic attack by the alcohol, a proton transfer, elimination of water, and final deprotonation to yield the ester. masterorganicchemistry.com

Optimization of Reaction Conditions for Ester Formation

Optimizing the reaction conditions is crucial for maximizing the yield of this compound. The key variables that influence the esterification equilibrium include temperature, catalyst concentration, and the ratio of reactants. angolaonline.netresearchgate.net

One of the most effective strategies to favor product formation is to manipulate the equilibrium based on Le Chatelier's principle. masterorganicchemistry.com This can be achieved in two primary ways:

Using an Excess of a Reactant : Employing a large excess of ethanol can shift the equilibrium to the right, increasing the conversion of the carboxylic acid to the ester. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio from 1:1 to 10:1 can dramatically increase ester yield. masterorganicchemistry.com

Removal of Water : The water produced during the reaction can be removed to prevent the reverse reaction (ester hydrolysis). masterorganicchemistry.com A common laboratory and industrial technique is the use of a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, thereby driving the reaction to completion. masterorganicchemistry.com

The influence of key parameters on esterification reactions is summarized in the table below.

| Parameter | Effect on Reaction | Rationale |

| Temperature | Increased temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. angolaonline.net |

| Catalyst Concentration | Higher concentration increases the reaction rate. | More catalyst molecules are available to protonate the carboxylic acid. researchgate.net |

| Alcohol/Acid Ratio | A high ratio favors product formation. | Shifts the equilibrium towards the ester according to Le Chatelier's Principle. masterorganicchemistry.com |

| Water Removal | Increases final product yield. | Prevents the reverse hydrolysis reaction from occurring. masterorganicchemistry.com |

Precursor Synthesis: Methodologies for 5-Chlorothiophene-2-carboxylic Acid

The availability of 5-chlorothiophene-2-carboxylic acid is paramount for the synthesis of its ethyl ester. This precursor is a crucial intermediate in the production of pharmaceuticals like rivaroxaban (B1684504). chemicalbook.comchemicalbook.com Various methods have been developed for its synthesis, with organometallic carboxylation routes being particularly effective. chemicalbook.comchemicalbook.com

Organometallic Carboxylation Approaches

Organometallic carboxylation involves the reaction of an organometallic reagent with carbon dioxide (CO₂) to form a carboxylate, which is then protonated to yield the carboxylic acid. youtube.commasterorganicchemistry.com This method is highly effective for creating a new carbon-carbon bond and introducing a carboxylic acid functional group. youtube.comyoutube.com

A highly selective method for synthesizing 5-chlorothiophene-2-carboxylic acid involves the direct lithiation of 2-chlorothiophene (B1346680) followed by carboxylation. google.com In this process, n-butyllithium (n-BuLi) is used as a strong base to selectively deprotonate the 2-chlorothiophene at the 5-position. google.com

The key steps of this synthetic route are:

2-Chlorothiophene is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF). google.com

The solution is cooled to a low temperature (≤ -30 °C) to control the reaction. google.com

n-Butyllithium is added, which acts as a base to remove the hydrogen atom at the 5-position of the thiophene (B33073) ring, forming a lithiated intermediate. google.com

Carbon dioxide (in the form of gas or dry ice) is introduced into the reaction mixture. The nucleophilic carbon of the lithiated intermediate attacks the electrophilic carbon of the CO₂. youtube.comgoogle.com

An acidic workup is performed to protonate the resulting lithium carboxylate salt, yielding the final product, 5-chlorothiophene-2-carboxylic acid. google.com

This method is advantageous because it offers high regioselectivity, directly forming the desired 5-chloro-2-carboxylic acid isomer and avoiding separation issues associated with other methods. google.com

Table of Reaction Conditions for n-BuLi Mediated Carboxylation google.com

| Parameter | Condition | Purpose |

| Starting Material | 2-Chlorothiophene | Provides the thiophene backbone. |

| Reagent | n-Butyllithium (n-BuLi) | Acts as a strong base for deprotonation. |

| Solvent | Tetrahydrofuran (THF) | To dissolve reactants. |

| Temperature | ≤ -30 °C | To control reactivity and ensure selectivity. |

| Carboxylating Agent | Carbon Dioxide (CO₂) | Source of the carboxyl group. |

| Workup | Acidic solution | To protonate the carboxylate salt. |

An alternative organometallic approach utilizes a Grignard reagent. While direct Grignard formation from 2-chlorothiophene can be challenging, a common strategy involves starting with a more reactive halogenated precursor, such as 2-bromo-5-chlorothiophene. chemicalbook.comchemicalbook.com

The general mechanism for Grignard carboxylation is as follows:

Formation of the Grignard Reagent : An organohalide reacts with magnesium metal in an ether solvent (like THF or diethyl ether) to form the Grignard reagent (R-MgX). libretexts.org

Carboxylation : The Grignard reagent, which behaves as a strong nucleophile, attacks the electrophilic carbon of carbon dioxide. youtube.com This forms a magnesium carboxylate salt (halomagnesyl carboxylate).

Acidification : The salt is then treated with an aqueous acid (like HCl) in a workup step to protonate the carboxylate, yielding the carboxylic acid. youtube.comyoutube.com

In a specific application, 5-chlorothiophene-2-carboxylic acid is synthesized by reacting 5-chloro-2-bromothiophene with magnesium to generate the corresponding Grignard reagent. chemicalbook.comchemicalbook.com This intermediate is then carboxylated by introducing carbon dioxide, followed by an acid-base treatment to furnish the final product. chemicalbook.com It is important to note that Grignard reagents are highly basic and will react with acidic protons; therefore, they cannot be prepared from molecules containing acidic functional groups like carboxylic acids or alcohols. libretexts.org

Transition Metal-Catalyzed Carboxylation Systems

Transition metals play a pivotal role in activating and functionalizing otherwise inert C-H bonds, providing efficient pathways for carboxylation. Iron, vanadium, and molybdenum complexes have demonstrated utility in these transformations on thiophene scaffolds.

Iron(III) Acetylacetonate-Catalyzed Carboxylation

A notable method for the synthesis of thiophene carboxylates involves an Iron(III) acetylacetonate-catalyzed system. Research has shown that 2-chlorothiophene can be effectively carboxylated and esterified in a one-pot reaction. The reaction of 2-chlorothiophene with a system composed of carbon tetrachloride (CCl₄), methanol (CH₃OH), and an Iron(III) acetylacetonate (B107027) (Fe(acac)₃) catalyst proceeds without complication to yield Mthis compound. This transformation is significant as it directly introduces the carboxyl group at the 5-position of the thiophene ring, opposite the chloro substituent. The resulting product was obtained with a respectable yield, demonstrating the viability of this catalytic approach.

Table 1: Iron-Catalyzed Carboxylation of 2-Chlorothiophene

| Parameter | Details | Source |

| Starting Material | 2-Chlorothiophene | |

| Catalyst System | CCl₄–CH₃OH–Fe(acac)₃ | |

| Product | Mthis compound | |

| Yield | 65% |

Vanadium and Molybdenum Catalysis in Carboxylation

Catalytic systems based on vanadium and molybdenum are also effective for the synthesis of 2-thiophenecarboxylic acids and their derivatives. These metals, often in the form of acetylacetonate complexes, facilitate the transformation of various thiophenes. For instance, Vanadium(IV) oxy acetylacetonate (VO(acac)₂) has been successfully employed to convert 2-acetylthiophene (B1664040) into Methyl 2-acetyl-5-thiophenecarboxylate with a high yield of 85%.

The probable mechanism for this type of reaction involves the successive oxidation of methanol by carbon tetrachloride to generate key reactive intermediates like methyl hypochlorite (B82951) and formaldehyde. The thiophene then undergoes oxymethylation by formaldehyde, producing a 2-oxymethylthiophene intermediate. This intermediate is subsequently oxidized by methyl hypochlorite to the corresponding 2-thiophenecarboxylic acid, which is then esterified in the presence of excess methanol. The versatility of molybdenum catalysts, in particular, has been explored in various organic transformations, including olefination reactions for synthesizing heterocycles like benzothiophenes. These studies underscore the broad utility of high-valent transition metals in C-C bond formation and functionalization.

Acylation-Hydrolysis Pathways

A more traditional, yet robust, method for synthesizing the carboxylic acid precursor to this compound involves a two-step acylation-hydrolysis sequence.

Friedel-Crafts Acylation followed by Hydrolysis

This synthetic route commences with 2-chlorothiophene as the starting material. It undergoes a Friedel-Crafts acylation reaction with trichloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). This electrophilic aromatic substitution introduces a trichloroacetyl group onto the thiophene ring, yielding the intermediate 2-trichloroacetyl-5-chlorothiophene.

Following the acylation, the intermediate is subjected to hydrolysis. Treatment with a liquid alkali, such as sodium hydroxide (B78521) solution, cleaves the trichloroacetyl group to a carboxylate, which upon acidic workup, furnishes the target precursor, 5-chlorothiophene-2-carboxylic acid. This carboxylic acid can then be subjected to a standard esterification reaction with ethanol to produce the final product, this compound. A key consideration for this pathway is the management of waste streams generated during the process.

Table 2: Friedel-Crafts Acylation-Hydrolysis Synthesis Pathway

| Step | Reagents & Conditions | Intermediate/Product | Source |

| 1. Acylation | 2-chlorothiophene, trichloroacetyl chloride, AlCl₃ | 2-Trichloroacetyl-5-chlorothiophene | |

| 2. Hydrolysis | Liquid alkali (e.g., NaOH), followed by acid workup | 5-Chlorothiophene-2-carboxylic acid | |

| 3. Esterification | Ethanol, acid catalyst | This compound | - |

Oxidation-Based Methodologies

Oxidation reactions provide another strategic avenue for the synthesis of 5-chlorothiophene-2-carboxylic acid, starting from appropriately functionalized thiophene precursors.

Oxidation of Thiophenecarboxaldehydes

An efficient "one-pot" method has been developed starting from 2-thiophenecarboxaldehyde. This process involves two sequential steps within a single reaction vessel. First, the 2-thiophenecarboxaldehyde is chlorinated, which selectively adds a chlorine atom at the 5-position to form the intermediate 5-chloro-2-thiophenecarboxaldehyde. This intermediate is not isolated but is directly used in the subsequent step.

The second step involves the oxidation of the aldehyde group. The 5-chloro-2-thiophenecarboxaldehyde intermediate is added to a sodium hydroxide solution, and chlorine gas is introduced to act as the oxidant, converting the aldehyde to a carboxylate. After the reaction, the mixture is quenched and acidified to precipitate 5-chlorothiophene-2-carboxylic acid. An alternative oxidation method starts with 5-chloro-2-acetylthiophene, which is oxidized using a sodium chlorite (B76162) and potassium dihydrogen phosphate (B84403) system to yield the desired carboxylic acid. Both pathways ultimately require a final esterification step to obtain this compound.

Table 3: Oxidation Methodologies for 5-Chlorothiophene-2-carboxylic Acid

| Starting Material | Key Reagents/Steps | Product | Source |

| 2-Thiophenecarboxaldehyde | 1. Chlorination2. Oxidation with Cl₂/NaOH (one-pot) | 5-Chlorothiophene-2-carboxylic acid | |

| 5-Chloro-2-acetylthiophene | Sodium chlorite, potassium dihydrogen phosphate | 5-Chlorothiophene-2-carboxylic acid |

Oxidation of Acetylthiophenes

The oxidation of an acetyl group to a carboxylic acid is a fundamental transformation in organic synthesis and a key step in preparing the precursor for this compound. Thiophenecarboxylic acids can be prepared through the oxidation of the corresponding acetylthiophenes. wikipedia.orgacs.org Specifically, 5-chloro-2-acetylthiophene serves as a direct precursor to 5-chlorothiophene-2-carboxylic acid, the parent acid of the target ester. chemicalbook.com

A common and effective method for this transformation involves the use of sodium chlorite (NaClO₂) as the oxidant. chemicalbook.comgoogle.com The reaction is typically performed in a buffered solution to maintain a specific pH range, which is crucial for the reaction's efficiency and selectivity. For instance, the oxidation can be carried out by dissolving 5-chloro-2-acetylthiophene in a solvent like acetone, followed by the addition of a buffer such as potassium dihydrogen phosphate to maintain a pH between 4 and 6. google.com The sodium chlorite is then added, often as an aqueous solution, and the reaction proceeds at a controlled temperature, for example, between 20-30°C, to yield the desired 5-chlorothiophene-2-carboxylic acid. google.com Yields for this oxidation can be quite high, with reports of up to 84.9%. google.com Another system utilizes sodium chlorite in the presence of chlorine gas and sodium hydroxide, which also effectively converts the acetylthiophene precursor. chemicalbook.com

In some catalytic systems, the oxidation of 2-acetylthiophene can lead to other derivatives. For example, using a Vanadium-based catalyst (VO(acac)₂) in the presence of methanol and carbon tetrachloride can transform 2-acetylthiophene into methyl 2-acetyl-5-thiophenecarboxylate in high yield. semanticscholar.org

Oxidation of 5-Chloro-2-acetylthiophene

| Starting Material | Oxidant System | Solvent/Buffer | Yield | Reference |

|---|---|---|---|---|

| 5-chloro-2-acetylthiophene | Sodium Chlorite (NaClO₂) | Acetone / Potassium Dihydrogen Phosphate | 84.9% | google.com |

| 5-chloro-2-acetylthiophene | Sodium Chlorite / Chlorine / NaOH | Water | 92% (purity) | chemicalbook.com |

One-Pot Synthetic Strategies for Efficiency

The process begins with the chlorination of 2-thiophenecarboxaldehyde to produce the intermediate 5-chloro-2-thiophenecarboxaldehyde. google.comgoogle.com This intermediate is not isolated but is used directly in the subsequent oxidation step within the same reaction vessel. google.com The oxidation of the aldehyde to the carboxylic acid is then achieved by introducing the chlorinated intermediate into a pre-cooled alkaline solution (e.g., sodium hydroxide) and then treating it with chlorine gas. google.comgoogle.com The reaction temperature is carefully controlled during these additions. google.com After the reaction is complete, the product, 5-chlorothiophene-2-carboxylic acid, is isolated by adjusting the pH to acidic conditions (pH 1-6), causing the product to precipitate, followed by filtration and recrystallization. google.com This streamlined process solves issues related to high-cost starting materials and cumbersome operations associated with other routes. google.com

One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic acid

| Starting Material | Key Reagents | Process Steps | Advantage | Reference |

|---|---|---|---|---|

| 2-Thiophenecarboxaldehyde | Chlorinating agent, NaOH, Chlorine | 1. Chlorination to 5-chloro-2-thiophenecarboxaldehyde. 2. In-situ oxidation to the carboxylic acid. | Avoids intermediate isolation, suitable for industrial production. | google.comgoogle.com |

Advanced Synthetic Transformations for Derivatization

Conversion to 5-Chlorothiophene-2-carbonyl Chloride

For many synthetic applications, the carboxylic acid group must be converted into a more reactive form. The most common activated form is the acyl chloride. 5-Chlorothiophene-2-carboxylic acid is readily converted to 5-chlorothiophene-2-carbonyl chloride. google.com This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). google.com

The reaction is generally carried out in an inert, nonpolar solvent such as carbon tetrachloride. google.com To prevent decomposition from moisture, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). google.com The procedure involves adding 5-chlorothiophene-2-carboxylic acid in batches to chilled thionyl chloride (below 10°C) to manage the exothermic nature of the reaction. google.com After the initial addition, the mixture is refluxed for 1 to 3 hours to ensure the reaction goes to completion. google.com The final product, 5-chlorothiophene-2-carbonyl chloride, is then isolated by removing the solvent and excess thionyl chloride under reduced pressure, followed by distillation. google.com This method provides the product in high yield and purity, often greater than 98%, without requiring further purification. google.com

Subsequent Reactions of Activated Carboxylate Forms

Once synthesized, 5-chlorothiophene-2-carbonyl chloride serves as a highly reactive intermediate for creating a variety of derivatives. Its reactivity stems from the electron-withdrawing properties of both the chlorine atom and the thiophene ring, which make the carbonyl carbon highly susceptible to nucleophilic attack.

This reactivity allows for straightforward reactions with various nucleophiles:

Amide Formation: It reacts with primary or secondary amines to form the corresponding N-substituted 5-chlorothiophene-2-carboxamides. This is a crucial step in the synthesis of several biologically active molecules. guidechem.com

Ester Formation: In the presence of an alcohol, it undergoes esterification to produce the corresponding esters, such as the title compound, this compound. guidechem.com

Hydrolysis: The acyl chloride is sensitive to moisture and will hydrolyze back to 5-chlorothiophene-2-carboxylic acid in the presence of water.

These subsequent reactions highlight the utility of the acyl chloride as a versatile building block for introducing the 5-chlorothiophenyl-2-carbonyl moiety into larger, more complex structures.

Multi-Step Synthesis of Complex Thiophene Conjugates

The synthetic utility of this compound and its derivatives is most prominently demonstrated in their use as key intermediates in the multi-step synthesis of complex, high-value molecules, particularly pharmaceuticals.

A prime example is the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant. google.comchemicalbook.comchemicalbook.com The core structure of Rivaroxaban contains a 5-chlorothiophene-2-carboxamide (B31849) group. googleapis.com In a key step of its synthesis, 5-chlorothiophene-2-carbonyl chloride is reacted with the complex amine intermediate, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholine-3-one, in the presence of a base like pyridine. googleapis.com This reaction forms the critical amide bond that links the thiophene moiety to the rest of the drug molecule. googleapis.com The development of efficient, one-pot processes to create these amide conjugates from 5-chlorothiophene-2-carboxylic acid, avoiding the isolation of the hazardous acyl chloride, represents a significant process improvement. googleapis.com

Beyond pharmaceuticals, thiophene derivatives are fundamental units in materials science for creating electroconductive polymers. nih.gov Synthetic methods like Suzuki cross-coupling, which links a thiophene boronic acid with a halo-thiophene, are employed to create complex thiophene oligomers and polymers with tailored electronic properties. nih.gov The functional handles provided by compounds like this compound can be leveraged in these multi-step syntheses to build sophisticated thiophene-based materials.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl 5-chlorothiophene-2-carboxylate and its derivatives, docking studies are instrumental in understanding their potential interactions with biological targets, such as proteins and enzymes.

Research on related thiophene (B33073) derivatives has demonstrated their potential as inhibitors for various enzymes. For instance, docking studies of thiophene-2-carboxamide derivatives have been performed to investigate their binding modes within the active sites of enzymes. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For this compound, the ester and chloro groups, along with the thiophene ring, are expected to play significant roles in molecular recognition. The oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding or hydrophobic interactions. The thiophene ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding pocket.

A study on phenylthiophene-2-carboxylate compounds as potential anticancer agents utilized molecular docking to explore their interactions with protein targets. researchgate.net The results highlighted the importance of specific amino acid residues in the binding site and how the substituent groups on the thiophene ring influence the binding affinity. researchgate.net Similarly, docking studies on thiophene sulfonamide derivatives have been used to understand their binding interactions with target proteins. researchgate.net

| Functional Group | Potential Interaction Type | Potential Interacting Residues in a Protein |

|---|---|---|

| Ethyl ester | Hydrogen bonding (acceptor) | Amino acids with donor groups (e.g., Arginine, Lysine, Histidine) |

| Hydrophobic interactions | Aliphatic or aromatic amino acids (e.g., Leucine, Isoleucine, Phenylalanine) | |

| 5-Chloro group | Halogen bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Hydrophobic interactions | Hydrophobic amino acids | |

| Thiophene ring | π-π stacking | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrophobic interactions | Hydrophobic amino acids |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and the dynamic behavior of its interactions with other molecules, such as solvent molecules or a biological target. mdpi.com

The ethyl ester group of the molecule has rotational freedom, which can lead to different conformations. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations in a given environment. Understanding the preferred conformation is crucial as it dictates how the molecule presents its functional groups for interaction.

In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. mdpi.com While docking provides a static picture of the binding pose, MD simulations can reveal the stability of the ligand-protein complex over time and highlight any conformational changes in either the ligand or the protein upon binding. For example, simulations of thiophene carboxamide derivatives complexed with their target protein have been used to assess the stability of the predicted binding mode and to identify key residues that are crucial for maintaining the interaction. nih.gov

Quantum Chemical Analyses of Reaction Pathways and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure of molecules and to elucidate reaction mechanisms. These methods can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction pathway.

For this compound, quantum chemical analyses can be applied to understand its reactivity in various chemical transformations. For instance, the carboxylation of thiophene with CO2 has been studied using DFT calculations to map out the reaction mechanism. mdpi.com This study identified the transition state structures and calculated the activation energy barriers for the key steps of the reaction, providing a detailed understanding of the reaction's feasibility and kinetics. mdpi.com

Similarly, the reactivity of the thiophene ring towards electrophilic or nucleophilic attack can be investigated. The presence of the electron-withdrawing carboxylate group and the chloro substituent will influence the electron density distribution in the thiophene ring, thereby affecting its reactivity and regioselectivity in substitution reactions. Quantum chemical calculations can predict the most likely sites for electrophilic attack on the thiophene ring.

Structure-Reactivity and Structure-Selectivity Relationships via Computational Methods

Computational methods are invaluable for establishing relationships between the structure of a molecule and its chemical reactivity and selectivity. For this compound, these methods can help predict how modifications to its structure would affect its chemical behavior.

The substituents on the thiophene ring, namely the ethyl carboxylate and chlorine atom, significantly influence its reactivity. The carboxylate group is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution. The chlorine atom is also deactivating but can direct incoming electrophiles to specific positions. Computational studies on various substituted thiophenes can provide a quantitative measure of these effects.

DFT calculations can be used to compute various reactivity indices, such as Fukui functions, which can predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. By comparing the calculated reactivity indices for this compound with those of other substituted thiophenes, a clear structure-reactivity relationship can be established. This understanding is crucial for designing synthetic routes and for predicting the outcomes of chemical reactions.

Theoretical Investigations of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Theoretical methods provide a detailed picture of the distribution of electrons within a molecule and allow for the calculation of various electronic properties and reactivity descriptors.

For this compound, DFT calculations can be used to determine its molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Other reactivity descriptors that can be calculated include electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. Studies on similar thiophene derivatives have shown that these calculated descriptors correlate well with experimentally observed reactivity. nih.gov

| Property/Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measure of resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates higher reactivity |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 5-chlorothiophene-2-carboxylate. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environments, and their connectivity. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the thiophene (B33073) ring and the protons of the ethyl ester group. The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three methyl (-CH₃) protons, which in turn will appear as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The carbon of the carbonyl group (C=O) in the ester is expected to have the largest chemical shift, typically appearing in the 165-190 ppm range. princeton.edu The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the chlorine and carboxylate substituents. The two carbons of the ethyl group will be found in the upfield region of the spectrum. libretexts.org

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | Doublet (d) | 1H | Thiophene H-3 |

| ~6.90 | Doublet (d) | 1H | Thiophene H-4 |

| ~4.35 | Quartet (q) | 2H | -OCH₂CH₃ |

| ~1.38 | Triplet (t) | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Ester) |

| ~140 | C-5 (Thiophene) |

| ~135 | C-2 (Thiophene) |

| ~131 | C-3 (Thiophene) |

| ~127 | C-4 (Thiophene) |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is critical for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ethyl ester group, which is expected in the region of 1710-1730 cm⁻¹. Other significant absorptions include C-O stretching vibrations associated with the ester, C-H stretching of the thiophene ring and the ethyl group, and vibrations corresponding to the C=C bonds within the aromatic thiophene ring. The C-Cl bond also gives rise to a characteristic absorption in the fingerprint region. The NIST Chemistry WebBook confirms the availability of IR spectral data for this compound. nist.govnist.gov

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| C=O Stretch (Ester) | 1710 - 1730 | IR (Strong) |

| C-H Stretch (Aromatic) | 3100 - 3000 | IR/Raman (Medium) |

| C-H Stretch (Aliphatic) | 3000 - 2850 | IR/Raman (Medium) |

| C=C Stretch (Thiophene) | 1550 - 1400 | IR/Raman (Variable) |

| C-O Stretch (Ester) | 1300 - 1100 | IR (Strong) |

| C-S Stretch (Thiophene) | 750 - 600 | Raman (Strong) |

| C-Cl Stretch | 800 - 600 | IR (Medium) |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis (e.g., LCMS, ESI)

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (molecular weight: 190.647 g/mol ), the electron ionization (EI) mass spectrum is available from the NIST database. nist.gov A key feature in the mass spectrum of a chlorinated compound is the presence of isotopic peaks for any fragment containing chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, so the molecular ion (M⁺) peak will be accompanied by an (M+2)⁺ peak with about one-third the intensity.

Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uk Expected fragments for this compound include:

Loss of the ethoxy radical (-•OCH₂CH₃): This results in the formation of the 5-chlorothiophene-2-carbonyl acylium ion [M-45]⁺.

Loss of an ethylene (B1197577) molecule (C₂H₄): This occurs via McLafferty rearrangement, leading to the corresponding carboxylic acid ion [M-28]⁺.

Loss of the ethyl radical (-•CH₂CH₃): This gives a fragment at [M-29]⁺.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Description |

| 190/192 | [C₇H₇³⁵ClO₂S]⁺ / [C₇H₇³⁷ClO₂S]⁺ | Molecular Ion (M⁺ / M+2⁺) |

| 162/164 | [C₅H₃³⁵ClO₂S]⁺ / [C₅H₃³⁷ClO₂S]⁺ | Loss of ethylene (-C₂H₄) |

| 145/147 | [C₅H₂³⁵ClOS]⁺ / [C₅H₂³⁷ClOS]⁺ | Loss of ethoxy radical (-OCH₂CH₃) |

| 111/113 | [C₄H₂³⁵ClS]⁺ / [C₄H₂³⁷ClS]⁺ | Loss of carboxyl group (-CO₂) from [M-29]⁺ |

Chromatographic Techniques for Purity Assessment and Trace Analysis

Chromatographic methods are essential for separating this compound from impurities and for quantifying its presence, even at trace levels.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and related compounds. Purity analysis of the closely related methyl-5-chlorothiophene-2-carboxylate is typically performed by HPLC, with specifications often requiring a purity of 98% or higher. capotchem.com Similarly, HPLC is used to monitor the purity of the synthetic precursor, 5-chlorothiophene-2-carboxylic acid, during its production. chemicalbook.comgoogle.com

A typical analytical method would involve reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer. Detection is commonly achieved using a UV detector set to a wavelength where the thiophene ring exhibits strong absorbance.

Gas Chromatography (GC) is another powerful technique for purity assessment, with some suppliers specifying purity levels of greater than 98.0% as determined by GC. tcichemicals.com When coupled with a mass spectrometer (GC-MS), it becomes an ideal method for the separation and identification of volatile impurities. The GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for positive identification by comparing the spectra to libraries like the NIST database. jocpr.com

The development of GC-MS methods for analyzing thiophenes in various samples is well-documented, highlighting its sensitivity and specificity. researchgate.net For trace analysis, techniques like species-specific isotope dilution GC-ICP-MS can be employed for highly accurate quantification of sulfur-containing compounds like thiophenes in complex matrices. nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization involves chemically modifying a target analyte to improve its analytical properties, such as volatility for GC analysis or detectability for HPLC.

For instance, in the analysis of precursors to this compound, derivatization is a key step. The potential genotoxic impurity 5-chlorothiophene-2-carbonyl chloride can be determined by intentionally converting it (derivatizing it) into either its hydrolysis product, 5-chlorothiophene-2-carboxylic acid, or its esterification product, methyl-5-chlorothiophene-2-carboxylate, prior to HPLC analysis. This strategy allows for accurate quantification of the original reactive impurity.

Furthermore, for GC-MS analysis of less volatile related compounds or impurities, a silylation reaction is often employed. This process, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte, making it more amenable to GC separation and analysis. jmaterenvironsci.com

Development of Derivatizing Reagents for Specific Analytes

The development of derivatizing reagents is a key step in creating a robust analytical method, especially for compounds that lack a strong chromophore or are not readily ionizable for mass spectrometry. In the context of analyzing impurities in the anticoagulant drug rivaroxaban (B1684504), the precursor 5-chlorothiophene-2-carbonyl chloride (CTCC) is a potential genotoxic impurity that requires careful monitoring. Analytical strategies for CTCC often involve its conversion to a more stable and easily detectable derivative, such as 5-chlorothiophene-2-carboxylic acid (CTCA) through hydrolysis, or an ester like methyl-5-chlorothiophene-2-carboxylate (MCTC) through esterification. researchgate.net

The choice of derivatizing reagent is critical and depends on the analytical technique to be employed. For High-Performance Liquid Chromatography (HPLC) with UV detection, the derivatization aims to introduce a chromophore into the analyte molecule. In the case of CTCC, methanol serves as a derivatizing reagent to produce MCTC. This esterification is a deliberate chemical modification to allow for the accurate quantification of the original acyl chloride. researchgate.net

Another approach involves amination, using reagents containing an amine or hydrazine (B178648) group. For instance, 2-nitrophenylhydrazine (B1229437) has been selected as a suitable derivatizing reagent for acyl chlorides. The resulting derivative exhibits a maximum UV wavelength absorbance at 395 nm, which helps to minimize matrix interferences. researchgate.net The selection between different types of derivatizing reagents often involves a trade-off between reaction efficiency, stability of the derivative, and the ease of obtaining the reagent. Methanol is often preferred for its accessibility. researchgate.net

For broader applications, especially in metabolomics, various derivatizing reagents have been developed for carboxylic acids. These are designed to improve chromatographic retention and enhance detection sensitivity. A notable example is 4-bromo-N-methylbenzylamine (4-BNMA), which is used in conjunction with a carbodiimide (B86325) activating agent like 1-ethyl-3-dimethylaminopropyl carbodiimide (EDC). This reagent is advantageous for several reasons: it improves retention in reversed-phase chromatography, provides a bromine atom for easy identification through its isotopic pattern in mass spectrometry, and its secondary amine structure prevents unwanted side reactions. nih.gov

A summary of derivatizing reagents for carboxylic acids and related compounds is presented in the table below.

| Analyte Type | Derivatizing Reagent | Purpose | Analytical Technique | Reference |

| Acyl Chlorides | Methanol | Esterification for stabilization and quantification | HPLC-UV | researchgate.net |

| Acyl Chlorides | 2-Nitrophenylhydrazine | Amination to introduce a chromophore | HPLC-UV | researchgate.net |

| Carboxylic Acids | 4-Bromo-N-methylbenzylamine (4-BNMA) with EDC | Improved retention and MS detection | LC-MS/MS | nih.gov |

| Carboxylic Acids | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Silylation for volatility and thermal stability | GC-MS | nih.gov |

| Carboxylic Acids | 9-Anthryldiazomethane (ADAM) | Esterification with a fluorescent tag | HPLC-Fluorescence | thermofisher.com |

Optimization of Derivatization Conditions for Quantitative Analysis

For quantitative analysis, the optimization of derivatization conditions is paramount to ensure that the reaction is complete, reproducible, and free from interferences. This involves a systematic study of various reaction parameters such as temperature, time, and the concentration of the derivatizing reagent and any catalysts.

In the context of determining CTCC levels in rivaroxaban through its conversion to MCTC, the esterification reaction conditions were optimized. A significant challenge was the competing hydrolysis reaction due to the presence of water. To drive the esterification to completion and ensure a stable recovery of MCTC, glacial acetic acid was added to the reaction mixture. This acidic environment helps to manage the competitive hydrolysis, leading to reliable and accurate quantification. researchgate.net

The optimization process for the derivatization of CTCC with methanol to form MCTC involved evaluating the impact of water content on the recovery of the analyte. The results indicated that the addition of glacial acetic acid provided a stable recovery across different water content levels. The accuracy of this optimized esterification method was found to be between 97.86% and 99.05%. researchgate.net

Similarly, for the hydrolysis of CTCC to CTCA, the reaction was initially suppressed by a high percentage of acetonitrile in the sample solvent. The addition of sodium carbonate (Na2CO3) was found to effectively promote the hydrolysis, leading to an accuracy of 98.08% to 100.5%. researchgate.net

For the derivatization of carboxylic acids with 2-nitrophenylhydrazine, the reaction conditions were optimized by studying the effect of reagent concentration, reaction temperature, and time. The optimal conditions were found to be derivatization with 100 μg/mL of 2-nitrophenylhydrazine at room temperature for 30 minutes. These conditions yielded a method with high specificity and sensitivity. researchgate.net

The table below summarizes the optimized conditions for the derivatization of CTCC.

| Analyte | Derivatization Reaction | Derivatizing Reagent/Catalyst | Optimized Conditions | Outcome | Reference |

| 5-Chlorothiophene-2-carbonyl chloride (CTCC) | Esterification to MCTC | Methanol / Glacial Acetic Acid | Addition of glacial acetic acid to stabilize recovery in the presence of water. | Accurate quantification of CTCC with recovery of 97.86–99.05%. | researchgate.net |

| 5-Chlorothiophene-2-carbonyl chloride (CTCC) | Hydrolysis to CTCA | Water / Sodium Carbonate (Na2CO3) | Addition of Na2CO3 to overcome suppression by acetonitrile. | Accurate quantification of CTCC with recovery of 98.08–100.5%. | researchgate.net |

| Acyl Chlorides | Amination | 2-Nitrophenylhydrazine | 100 μg/mL reagent concentration, room temperature, 30 min reaction time. | High specificity and sensitivity for the determination of acyl chlorides. | researchgate.net |

Synthetic Utility and Applications in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, and Ethyl 5-chlorothiophene-2-carboxylate serves as a crucial starting material for a wide array of pharmacologically active agents. nih.gov Its functional groups—the ester and the chloro substituent—offer distinct points for chemical modification, allowing for the systematic construction of elaborate molecular architectures.

This compound, and its parent carboxylic acid, are pivotal intermediates in the synthesis of the blockbuster anticoagulant drug Rivaroxaban (B1684504). pharmaguideline.comlibretexts.org Rivaroxaban is a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. nih.gov The synthesis of Rivaroxaban involves the coupling of a complex oxazolidinone-morpholinone amine with the 5-chlorothiophene-2-carbonyl moiety.

In many patented synthetic routes, 5-chlorothiophene-2-carboxylic acid is first converted to a more reactive species, such as 5-chlorothiophene-2-carbonyl chloride, by reacting it with an agent like thionyl chloride. mdpi.commdpi.com This activated intermediate is then reacted with the amine core of the drug to form the final amide bond of Rivaroxaban. nih.govacs.org The ethyl ester serves as a stable, easily handled precursor to the carboxylic acid, which is the direct starting point for this activation and coupling sequence.

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | The foundational building block providing the thiophene ring. | nih.govmdpi.com |

| 5-Chlorothiophene-2-carbonyl chloride | An activated form of the carboxylic acid, used for efficient amide bond formation. | mdpi.comacs.org |

| 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one | The complex amine core that is acylated by the thiophene derivative. | nih.gov |

| Rivaroxaban | The final active pharmaceutical ingredient. | mdpi.comacs.org |

Beyond its role in specific drug syntheses, this compound is a versatile building block for constructing more intricate heterocyclic systems. nih.gov The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with other molecules, while the chloro group can participate in various cross-coupling reactions. For example, it is used in the synthesis of Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate, a molecule that combines two thiophene rings through a stable amide linkage. smolecule.com This demonstrates its utility in creating extended, multi-ring systems with potential for further functionalization. smolecule.com

The thiophene carboxamide scaffold is a recurring motif in the discovery of new bioactive agents. nih.gov Derivatives synthesized from this compound have shown promise across several therapeutic areas. For instance, compounds derived from the related Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate have been noted for potential antimicrobial and anticancer activities. smolecule.com Thiophene-based molecules have been investigated as inhibitors of various enzymes, and the thiophene carboxamide structure is explored for its antiproliferative effects on cancer cell lines. nih.govmdpi.com Recent studies on other thiophene-based heterocycles have highlighted their potential as selective antimicrobial agents, for instance against Clostridium difficile. nih.gov

| Molecule Class | Potential Therapeutic Application | Reference |

|---|---|---|

| Thiophene Carboxamides | Anticancer, Enzyme Inhibition | nih.govmdpi.com |

| Thiophene-based Heterocycles | Antimicrobial | smolecule.comnih.gov |

| Thiophene[3,2-d]pyrimidines | Antiviral (HIV-1 Inhibitors) | mdpi.com |

In medicinal chemistry, peptidomimetics are compounds that mimic the structure and function of natural peptides. The synthesis of peptides and their derivatives involves the formation of amide bonds between amino acids. libretexts.orgmasterorganicchemistry.com this compound serves as a valuable scaffold for creating structures that can be considered dipeptide derivatives or peptidomimetics.

The ester group can be converted to a carboxylic acid and then coupled with the amine group of a natural or synthetic amino acid using standard peptide coupling reagents (like HATU or EDC). nih.gov The resulting molecule contains a thiophene carboxamide linkage, which is analogous to the peptide bond. The rigid thiophene ring acts as a constrained structural mimic of an amino acid, a common strategy in peptidomimetic design to improve stability and receptor binding affinity. This allows for the creation of novel structures where the thiophene moiety replaces a traditional amino acid in a dipeptide-like framework. nih.govnih.gov

Contributions to Agrochemical Development via Synthesis (e.g., Herbicides, Pesticides)

The utility of halogenated thiophene derivatives extends into the field of agrochemical synthesis. Research by Dow AgroSciences has identified halogenated 2-thiophenecarboxylic acid derivatives as essential building blocks for a new class of 1,2,4-triazole (B32235) insecticides. youtube.com These insecticides are designed for broad-spectrum control of pests like aphids and whiteflies. youtube.com Specifically, compounds such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride and 3,4,5-trichloro-2-thiophenecarbonitrile (B8672129) are used to construct the C-ring portion of the final insecticidal products. youtube.com This highlights the importance of the halogenated thiophene carboxylate chemical class, to which this compound belongs, in developing modern crop protection agents.

Application in the Synthesis of Advanced Materials (e.g., Conductive Polymers)

This compound is also a precursor for the synthesis of advanced materials, particularly conductive polymers. Polythiophenes are a major class of organic conductive polymers known for their stability and processability. nih.govyoutube.com The electrical properties of these polymers can be finely tuned by introducing various substituents onto the thiophene monomer unit before polymerization. smolecule.com

The polymerization of functionalized thiophenes, including those with ester groups, can be achieved through various chemical or electrochemical methods. smolecule.com The presence of the electron-withdrawing chloro and ethyl carboxylate groups on the thiophene ring of this compound would significantly influence the electronic structure (i.e., the HOMO/LUMO energy levels) and, consequently, the conductivity and optical properties of the resulting polythiophene. youtube.com This makes it a valuable monomer for creating tailored polymeric materials for applications in electronics, sensors, and energy storage devices. nih.gov

Chemical Precursor in the Flavor and Fragrance Industry

The direct application of this compound in the flavor and fragrance industry is not documented in available scientific literature and commercial resources. Thiophene derivatives are a broad class of compounds, with some utilized as flavor and aroma agents. epo.org For instance, certain formylthiophenes are recognized for their contribution to flavor profiles. epo.org However, the parent compound, 2-thiophene carboxylic acid, is noted as not being for flavor or fragrance use. thegoodscentscompany.com This suggests that the specific combination of the chloro- and ethyl carboxylate-substituents on the thiophene ring of the title compound does not yield desirable organoleptic properties for this industry.

Ligand in Coordination Chemistry for Metal Complex Synthesis (e.g., Ruthenium Complexes)

This compound possesses potential as a ligand in coordination chemistry, particularly in the synthesis of metal complexes, including those with ruthenium. The thiophene ring and the carboxylate group offer multiple potential coordination sites. While specific examples of ruthenium complexes with this compound as a ligand are not extensively reported, the coordination chemistry of related thiophene carboxylates and other heterocyclic carboxylates with ruthenium has been explored. These studies provide insight into the potential bonding modes and catalytic applications of such complexes.

Ruthenium complexes are of significant interest due to their diverse catalytic activities and potential applications in medicinal chemistry. researchgate.netnih.gov The synthesis of ruthenium carboxylate complexes can be achieved through various methods, including the reaction of ruthenium precursors like dichlorotris(triphenylphosphine)ruthenium(II) with the corresponding carboxylate. mdpi.com A solventless mechanochemical approach has also been demonstrated for the synthesis of ruthenium carboxylate complexes, offering a more sustainable synthetic route. mdpi.com

Thiophene-based ligands can coordinate to a metal center in several ways. The sulfur atom of the thiophene ring can act as a donor, or the carboxylate group can coordinate in a monodentate or bidentate fashion. In the case of thiocarboxylate ligands, coordination typically occurs through the sulfur atom. researchgate.net For instance, cyclopentadienyl (B1206354) ruthenium complexes have been synthesized with heterocyclic thiocarboxylate ligands derived from 2-thiophenecarboxylic acid chloride. researchgate.net

The following table summarizes examples of ruthenium complexes with related heterocyclic carboxylate or thiocarboxylate ligands, illustrating the versatility of this class of compounds in coordination chemistry.

| Ruthenium Precursor | Ligand | Resulting Complex Type | Potential Application |

| [RuCl₂(PPh₃)₃] | Alkali metal carboxylates | [Ru(OOCR)₂(PPh₃)₂] | Catalysis |

| CpRu(L)₂SH | Heterocyclic acid chlorides (e.g., from 2-thiophenecarboxylic acid) | CpRu(L)₂SCO-het | Not specified |

| [{(η⁶-p-cymene)RuCl}₂] | Pyrimidine-5-carboxylate derivatives | {(η⁶-p-cymene)Ru(L)}₂₂ | HIV and kinesin Eg5 inhibition |

These examples demonstrate that the carboxylate functionality on a heterocyclic ring, such as in this compound, is a viable point of attachment to a ruthenium center. The resulting complexes have potential applications ranging from catalysis to medicinal chemistry, indicating a promising area for future research involving this compound as a ligand.

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Thiophene (B33073) Ring Substitution on Molecular Interactions

The thiophene ring is a versatile scaffold in medicinal chemistry, often considered a bio-isosteric replacement for a phenyl ring, which can improve physicochemical properties and binding affinity. nih.gov The substitution pattern on this five-membered heterocycle significantly alters its electronic distribution and molecular geometry, which in turn dictates its interactions with biological targets. mdpi.com

The reactivity of the thiophene ring toward electrophilic substitution is generally higher than that of benzene (B151609). nih.gov The position of substituents is crucial; for instance, electrophilic attack is kinetically and thermodynamically favored at the α-carbon (C2/C5) over the β-carbon (C3/C4). researchgate.net The introduction of various functional groups can modulate the ring's planarity and its ability to participate in interactions such as hydrogen bonding and π-π stacking, which are vital for receptor binding. nih.govmdpi.com

Research on thiophene derivatives has shown that specific substitutions can lead to potent biological activities. For example, studies on thiophene-2-carboxamide derivatives revealed that substituting the thiophene ring with groups like amino (NH2), hydroxyl (OH), or methyl (CH3) can significantly impact their antibacterial and antioxidant properties. nih.gov In one study, 3-amino thiophene-2-carboxamide derivatives showed higher antibacterial activity than the corresponding 3-hydroxy or 3-methyl analogs. nih.gov Specifically, an amino group at position 3 coupled with a methoxy-substituted aryl group elsewhere on the molecule resulted in excellent activity against several bacterial strains. nih.gov

The bioisosteric replacement of a benzene ring with a thiophene ring is a common strategy in drug design. In the development of potent GluN2B selective NMDA receptor antagonists, replacing a benzene ring with a thiophene ring was well-tolerated and, in some cases, led to high affinity. rsc.org A thiophene bioisostere without a benzylic hydroxyl group showed an eight-fold higher affinity for the GluN2B receptor compared to its analog containing the hydroxyl group, indicating that such substitutions can have profound and sometimes unexpected effects on molecular interactions. rsc.org

Table 1: Effect of Thiophene Ring Substituents on Biological Activity

| Base Scaffold | Substituent at Position 3 | Other Substituents | Observed Biological Effect | Reference |

|---|---|---|---|---|

| Thiophene-2-carboxamide | Amino (-NH2) | Methoxy-substituted aryl group | Highest antibacterial and antioxidant activity in the series. | nih.gov |

| Thiophene-2-carboxamide | Hydroxyl (-OH) | Methoxy-substituted aryl group | Moderate antibacterial and antioxidant activity. | nih.gov |

| Thiophene-2-carboxamide | Methyl (-CH3) | Methoxy-substituted aryl group | Lowest antibacterial and antioxidant activity in the series. | nih.gov |

| nih.govAnnuleno[b]thiophene | - | No benzylic -OH | 8-fold higher GluN2B receptor affinity (Ki = 26 nM). | rsc.org |

| nih.govAnnuleno[b]thiophene | - | Benzylic -OH | Lower GluN2B receptor affinity (Ki = 204 nM). | rsc.org |

Impact of Ester Group Modifications on Reactivity and Biological Profile

The ethyl carboxylate group at the C2 position of the thiophene ring is a key site for structural modification. Its chemical reactivity allows for the synthesis of a wide array of derivatives, most notably amides, by reacting the ester with various amines. This conversion from an ester to an amide significantly alters the compound's properties.

In general, thioesters are more reactive than esters in nucleophilic acyl substitution reactions. libretexts.orgwikipedia.org However, converting an ester to a thioester is not a direct process. libretexts.org The reactivity of esters themselves can be influenced by the alkyl group; for instance, methyl esters have been observed to cleave approximately 10 times faster than the corresponding ethyl esters in certain reactions.

The bioisosteric replacement of an ester with an amide is a common strategy in medicinal chemistry. This modification can have profound effects on a molecule's biological profile. Amides are generally more stable and can act as both hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with biological targets. nih.gov However, this change also introduces conformational rigidity due to the nature of the amide bond, which can impact binding. nih.gov

Studies comparing thiophene-2-carboxylate (B1233283) esters with their corresponding carboxamide analogs have demonstrated significant differences in biological activity. For example, a series of thiophene carboxamide derivatives were synthesized and evaluated as potential anticancer agents, showing promising activity by mimicking the structure of Combretastatin A-4. nih.gov In another study, the conversion of an ethyl thiophene-2-carboxylate derivative to its corresponding acid hydrazide (a type of amide) was a key step in creating new analogs with potential anticancer activity against hepatocellular carcinoma. nih.gov Research on thiophene-2-carboxamide derivatives has also highlighted their potential as antibacterial agents. rsc.orgnih.gov The replacement of the ester with an amide group can lead to a dramatic shift in activity. In one study on acetylcholine (B1216132) analogs, replacing an ester with an amide reduced activity on the guinea-pig ileum by over 1000-fold, demonstrating the significant impact of this functional group swap. nih.govnih.gov

Table 2: Comparison of Ester vs. Amide Derivatives of Thiophenes

| Functional Group | General Properties | Observed Biological Profile | Reference |

|---|---|---|---|

| Ester (-COOEt) | Hydrogen bond acceptor only. More flexible bond. | Often serves as a synthetic precursor. Can exhibit own biological activity. | nih.govnih.gov |

| Amide (-CONH-R) | Hydrogen bond donor and acceptor. More rigid bond. | Often enhances biological activity (e.g., anticancer, antibacterial) due to improved binding interactions. | mdpi.comnih.govnih.govnih.gov |

| Acid Hydrazide (-CONHNH2) | Reactive intermediate for further derivatization. | Precursor to potent biologically active compounds, including anticancer agents. | nih.gov |

Halogenation Effects on Synthetic Efficiency and Compound Efficacy

The presence of a chlorine atom at the C5 position of the thiophene ring in ethyl 5-chlorothiophene-2-carboxylate is a defining structural feature. Halogenation is a powerful tool in medicinal chemistry, used to modulate a compound's lipophilicity, metabolic stability, and binding affinity. mdpi.com The nature and position of the halogen can have a significant impact on both the ease of synthesis and the ultimate efficacy of the compound.

The synthesis of 5-chlorothiophene-2-carboxylic acid, the precursor to the ethyl ester, can be achieved through various routes, including the chlorination of 2-thiophenecarboxaldehyde or the direct lithiation and carboxylation of 2-chlorothiophene (B1346680). google.comgoogle.com One synthetic method involving the reaction of 2-chlorothiophene with carbon tetrachloride and methanol (B129727) in the presence of an iron catalyst produced mthis compound with a 65% yield. semanticscholar.org This indicates that the chlorination step is a feasible and relatively efficient process.

The chlorine atom exerts a strong electron-withdrawing effect, which influences the reactivity of the thiophene ring and the properties of the adjacent carboxylate group. From a biological standpoint, halogens can form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding.

Structure-activity relationship studies on various heterocyclic compounds have shown that the type of halogen (F, Cl, Br) can dramatically alter efficacy. For instance, in a series of benzofuran (B130515) derivatives, compounds containing halogens showed significant anticancer activity, with a brominated analog being particularly potent and selective against leukemia cell lines. nih.gov In another study on thiophene derivatives, replacing a bromine atom with different aryl groups via cross-coupling reactions led to compounds with good spasmolytic activity, where a 3,4-dichlorophenyl substituted analog was particularly effective. nih.gov This highlights that the electronic and steric properties conferred by the halogen(s) are crucial for biological function. Furthermore, research on thiophene-2-carboxamide derivatives showed that compounds substituted with a chlorine atom had different antibacterial activity profiles compared to those substituted with a methoxy (B1213986) or methyl group. nih.gov

Table 3: Influence of Halogen Substitution on Compound Efficacy

| Scaffold | Halogen Substituent(s) | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Benzofuran | Bromine (-Br) | Leukemia cells (K562, HL60) | Highly potent and selective cytotoxicity (IC50 = 5 µM and 0.1 µM respectively). | nih.gov |

| Thiophene-2-carboxylate | 3,4-Dichlorophenyl | Spasmolytic activity | Excellent effect with an EC50 value of 1.26 µM. | nih.gov |

| Thiophene-2-carboxamide | Chlorine (-Cl) | Antibacterial activity | Different activity profile compared to methoxy or methyl analogs. | nih.gov |

| 2-Bromo-5-substituted thiophenes | Bromine (-Br) | Anticancer activity (HepG2, Caco-2) | Potent cytotoxicity with EC50 values in the low micromolar range. | mdpi.com |

Systematic Design and Synthesis of Analogs for Optimized Chemical Properties

The systematic design and synthesis of analogs are at the heart of modern drug discovery and materials science. Starting from a lead compound like this compound, medicinal chemists can make targeted modifications to optimize desired properties, such as potency, selectivity, or physicochemical characteristics. This process often involves a cycle of design, synthesis, and testing.

The design phase frequently employs computational tools to predict how structural changes will affect interactions with a biological target. mdpi.com For example, in the development of kinase inhibitors, the thiophene scaffold is often used as a core structure. mdpi.comnih.govnih.gov Researchers might design a series of analogs where different substituents are placed on the thiophene ring, or where the ester group is converted to a library of amides or other functional groups.

One common synthetic strategy is the Gewald reaction, which is a versatile method for preparing substituted 2-aminothiophenes, which can then be further modified. derpharmachemica.comresearchgate.net Another powerful technique is the Suzuki cross-coupling reaction, which allows for the straightforward introduction of various aryl or heteroaryl groups onto a halogenated thiophene core, such as 5-bromothiophene-2-carboxylic acid. nih.gov

Several studies exemplify the systematic approach to optimizing thiophene derivatives:

Kinase Inhibitors: Researchers designed and synthesized a series of thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives as potential multitargeting kinase inhibitors. mdpi.comnih.gov By systematically modifying substituents at various positions, they identified a carbohydrazide (B1668358) analog that showed potent inhibitory activity against multiple kinases (Pim-1, VEGFR-2, and EGFR) with IC50 values in the nanomolar to low micromolar range. nih.gov

Spasmolytic Agents: A series of novel thiophene-based derivatives were synthesized from 5-bromothiophene-2-carboxylic acid. nih.gov The initial ester was modified via Suzuki coupling with various arylboronic acids. The resulting library of compounds was screened for spasmolytic activity, leading to the identification of an analog with excellent potency. nih.gov

Anticancer Agents: Starting with ethyl thiophene-2-carboxylate derivatives, researchers performed hydrazinolysis to convert the ester to a hydrazide, which served as a key intermediate for creating a new series of compounds. nih.gov These were then evaluated for their activity against hepatocellular carcinoma, demonstrating how a simple modification can be the gateway to a new class of potential therapeutics.

This iterative process of rational design, chemical synthesis, and biological evaluation is crucial for fine-tuning the molecular architecture to achieve a desired chemical or therapeutic profile, transforming a simple building block like this compound into a highly optimized and functional molecule.

Green Chemistry and Sustainable Synthesis Perspectives

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of 5-chlorothiophene-2-carboxylic acid and its derivatives has often involved reagents and conditions that are suboptimal from an environmental standpoint. Newer methods aim to improve selectivity, reduce the use of hazardous materials, and simplify reaction procedures.

One approach to a more environmentally friendly synthesis involves the direct carboxylation of 2-chlorothiophene (B1346680). A patented method describes using n-butyllithium to selectively remove a hydrogen atom at the 5-position, followed by the introduction of carbon dioxide to form the carboxyl group. google.com This technique is highlighted as being more practical and environmentally sound, effectively preventing the difficult separation and low yields associated with older chlorination methods. google.com

Another strategy focuses on a "one-pot" synthesis starting from 2-thiophenecarboxaldehyde. google.com This method involves chlorination followed by oxidation within the same reactor, eliminating the need to isolate the intermediate 5-chloro-2-thiophenecarboxaldehyde. google.com This approach is presented as an alternative to routes that use hazardous reagents like lithium diisopropylamide (LDA), which is flammable, or those that generate significant waste streams, such as Friedel-Crafts acylation with aluminum trichloride (B1173362). google.comchemicalbook.com

Catalytic systems also offer a pathway to greener syntheses. Research has shown the synthesis of methyl 5-chlorothiophene-2-carboxylate from 2-chlorothiophene using a system of carbon tetrachloride, methanol (B129727), and an iron-containing catalyst (Fe(acac)₃). semanticscholar.org While the use of carbon tetrachloride presents environmental concerns, the catalytic nature of the reaction points toward a reduction in stoichiometric reagents.

The table below summarizes and compares various synthetic routes to the core structure of 5-chlorothiophene-2-carboxylic acid.

Table 1: Comparison of Synthetic Routes to 5-Chlorothiophene-2-carboxylic Acid

| Starting Material | Key Reagents | Method Highlights | Environmental Considerations | Source(s) |

|---|---|---|---|---|

| 2-Chlorothiophene | n-Butyllithium, Carbon Dioxide | High selectivity; avoids over-chlorination. | Claims low "three wastes" (gas, water, residue). google.com | google.com |

| 2-Thiophenecarboxaldehyde | Chlorine, Sodium Hydroxide (B78521) | One-pot chlorination and oxidation. | Avoids flammable reagents like LDA and reduces waste from intermediate isolation. google.com | google.com |

| 2-Chlorothiophene | Trichloroacetyl chloride, Aluminum trichloride | Friedel-Crafts acylation followed by hydrolysis. | Generates significant "three wastes". google.comchemicalbook.com | google.comchemicalbook.com |

Minimization of Waste and By-product Formation

A primary goal in sustainable chemistry is the reduction of waste, which is often measured by the E-factor (mass of waste per mass of product). In the synthesis of this compound, waste originates from by-products, leftover reactants, and solvents.

The development of one-pot synthesis methods is a significant step toward waste minimization. By performing multiple reaction steps (e.g., chlorination and oxidation) in a single vessel without isolating intermediates, the amount of solvent waste and material loss during purification is substantially reduced. google.com This contrasts sharply with traditional multi-step syntheses that require workup and purification after each step.

Furthermore, routes with high selectivity are crucial for minimizing by-product formation. For instance, the lithiation of 2-chlorothiophene followed by carboxylation is designed to yield the desired product with high selectivity, thereby avoiding the formation of over-chlorinated thiophenes that are difficult and costly to separate from the final product. google.com Older methods, such as certain Friedel-Crafts acylation reactions, were noted for generating more waste during processing. google.com Similarly, oxidation routes using systems like sodium chlorite (B76162) have been criticized for their large volumes of aqueous waste. google.comchemicalbook.com

Energy Efficiency Considerations in Synthesis Protocols